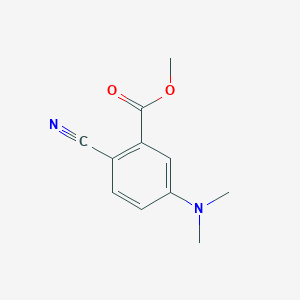

Methyl 5-(dimethylamino)-2-cyanobenzoate

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 2-cyano-5-(dimethylamino)benzoate |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)9-5-4-8(7-12)10(6-9)11(14)15-3/h4-6H,1-3H3 |

InChI Key |

MDEIAFRKJRPGHY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylamino)-2-cyanobenzoate typically involves the following steps:

Nitration: The starting material, 2-dimethylaminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization and Cyanation: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by cyanation with copper(I) cyanide to introduce the cyano group.

Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

The cyano and dimethylamino groups facilitate condensation with carbonyl compounds to form imines or related structures. This reaction typically occurs under mild conditions due to the electron-donating dimethylamino group enhancing nucleophilicity at the α-carbon of the nitrile.

Example Reaction Pathway :

Key Conditions :

-

Catalyzed by weak acids or bases

-

Solvents: Polar aprotic (e.g., DMF, NMP)

-

Temperature: 25–80°C

Hydrolysis Reactions

The methyl ester and cyano group undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The methyl ester converts to a carboxylic acid via nucleophilic acyl substitution:

Data Table :

| Conditions | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | 100°C | 85% | |

| NaOH (aq), ethanol | - | 60°C | 78% |

Nitrile Hydrolysis

The cyano group hydrolyzes to an amide or carboxylic acid:

Conditions :

Catalytic Hydrogenation

The nitrile group is reduced to a primary amine using transition-metal catalysts:

Reaction :

Experimental Data :

| Catalyst System | Solvent | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| Fe pincer complex | Toluene | 135°C | 50 bar | 83% | |

| Raney Ni | Ethanol | 100°C | 30 bar | 72% |

Mechanistic studies indicate an outer-sphere hydrogen transfer involving metal-ligand cooperation .

Transesterification

The methyl ester reacts with alcohols to form new esters:

Conditions :

Metal-Catalyzed Couplings

The cyano group participates in cross-coupling reactions. For example, copper-mediated cyanation or palladium-catalyzed C–C bond formation:

Example : Cyano displacement in Ullmann-type reactions:

Data from Patents :

| Substrate | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Bromobenzene | CuCN | 170°C | 82% | |

| Iodoarene | Pd(PPh₃)₄ | 120°C | 65% |

Nucleophilic Substitution

The dimethylamino group can act as a leaving group under strong alkylation or quaternization conditions, though this is less common. The ester group is more reactive in nucleophilic acyl substitutions .

Scientific Research Applications

Organic Synthesis

Methyl 5-(dimethylamino)-2-cyanobenzoate serves as a versatile building block in organic synthesis. It is utilized in:

- Cascading reactions to produce complex molecules efficiently.

- Synthesis of heterocyclic compounds , which are crucial in drug discovery .

Medicinal Chemistry

In medicinal research, this compound has garnered attention for its potential therapeutic properties, including:

- Anti-inflammatory effects : Studies suggest it may inhibit pathways involved in inflammation.

- Anticancer activity : Preliminary investigations indicate efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme interactions. Its ability to bind to specific molecular targets can help elucidate mechanisms of action in various biological systems. This application is particularly relevant in the context of enzyme inhibition studies where understanding the binding affinity and specificity is crucial .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of this compound on cancer cell lines demonstrated promising results. The compound was tested against MDA-MB-231, HCT116, HT29, MCF7, and SW620 cell lines, showing significant inhibition of cell growth. The mechanism was hypothesized to involve disruption of cellular signaling pathways critical for cancer cell survival.

Case Study 2: Enzyme Inhibition

Research into the compound's role as an enzyme inhibitor revealed that it effectively binds to specific enzymes involved in metabolic pathways. This binding alters enzyme activity, providing insights into potential therapeutic applications for diseases linked with these enzymes .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| Methyl 5-amino-2-cyanobenzoate | Amino group instead of dimethylamino | Used in similar synthetic pathways but with different reactivity |

| Methyl 5-bromo-2-cyanobenzoate | Bromine substitution | Investigated for antibacterial properties |

| Methyl 5-(dimethylamino)-3-cyanobenzoate | Similar structure with a cyano group at a different position | Potential applications in organic synthesis |

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylamino)-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Backbone Diversity : The thiophene and benzothiophene derivatives () exhibit altered aromaticity and electronic properties compared to the benzoate backbone.

- Substituent Effects: The dimethylamino group in the target compound enhances electron density, whereas the iodo (–I) and chloro (–Cl) groups in and are electron-withdrawing, reducing reactivity in electrophilic substitutions.

Physicochemical Properties

Notes:

Coordination Chemistry :

Enzyme Interactions :

- Dimethylamino groups (as in the target compound) are implicated in competitive inhibition of cytochrome P-450 via nitrogen coordination, as seen in ranitidine analogs .

- Chloro substituents (e.g., ) lack coordination capacity, reducing enzyme affinity but improving metabolic stability.

Toxicity and Regulatory Status

- This compound derivatives may exhibit lower acute toxicity due to exemptions granted for similar dimethylamino-containing compounds under U.S. Federal Register guidelines .

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-(dimethylamino)-2-cyanobenzoate?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Esterification and Cyano Substitution : Start with 5-amino-2-cyanobenzoic acid. Protect the amine group using dimethylation (e.g., reductive amination with formaldehyde) to avoid side reactions. Methyl esterification can be achieved via Fischer esterification (methanol/H) or using methyl iodide in the presence of a base like KCO .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (R ≈ 0.4 in 1:3 ethyl acetate/hexane).

- Yield Improvement : Optimize reaction time (typically 12-24 hours) and temperature (60-80°C). Catalysts like DMAP (4-dimethylaminopyridine) may enhance esterification efficiency.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (DMSO-d) should show peaks for dimethylamino protons (δ 2.8–3.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and the methoxy group (δ 3.8–3.9 ppm). C NMR confirms the cyano group (δ ~115 ppm) and ester carbonyl (δ ~165 ppm).

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%). Retention time can be calibrated against a reference standard .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 219.1 (CHNO).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects:

- Tautomeric Analysis : The dimethylamino group may exhibit resonance, altering NMR chemical shifts. Compare spectra in DMSO-d vs. CDCl to identify solvent-dependent shifts .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aromatic protons with their respective carbons, distinguishing positional isomers.

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing crystal packing .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation Studies :

- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions may hydrolyze the ester group, while basic conditions could cleave the cyano bond .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C). For solution stability, heat samples to 60°C and track degradation products (e.g., benzoic acid derivatives) via LC-MS .

Q. How can computational modeling predict reactivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the compound’s HOMO-LUMO gaps and electrostatic potential surfaces. This predicts sites for electrophilic attack (e.g., cyano group for nucleophilic substitution).

- MD Simulations : Simulate interactions with solvents (e.g., DMF, THF) to optimize reaction conditions. For example, solvation free energy calculations guide solvent selection for Suzuki-Miyaura coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Ensure consistent assay conditions (e.g., cell line, incubation time, solvent controls). For example, dimethyl sulfoxide (DMSO) concentrations >1% may artifactually inhibit enzyme activity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC values). Discrepancies may arise from impurity profiles; quantify impurities (e.g., de-esterified byproducts) via LC-MS .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). The cyano group may act as a hydrogen-bond acceptor, competing with ATP binding .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization. The dimethylamino group enhances lipophilicity, improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.